2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-
Description
BenchChem offers high-quality 2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (3S)-3-(4-bromothiophen-2-yl)-3-[[(R)-tert-butylsulfinyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3S2/c1-12(2,3)20(17)15-13(4,7-11(16)18-5)10-6-9(14)8-19-10/h6,8,15H,7H2,1-5H3/t13-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXWDHJWUUVVFL-RNODOKPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C)(CC(=O)OC)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)OC)(C1=CC(=CS1)Br)N[S@](=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)- is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfinyl group, and a bromo substituent, which contribute to its unique biological properties. The presence of the sulfinyl group is particularly noteworthy as it often enhances the reactivity and interaction of compounds with biological targets.
Anti-inflammatory Effects
Recent studies have indicated that derivatives of thiophenepropanoic acids exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). Specifically, certain derivatives reduced TNF-α production by approximately 44-60% at optimal concentrations .
Antimicrobial Activity
There is emerging evidence suggesting that thiophene derivatives may possess antimicrobial properties. For example, related compounds have demonstrated activity against Mycobacterium tuberculosis, a critical target in tuberculosis treatment. The mechanism often involves inhibition of key enzymes involved in mycolic acid biosynthesis, essential for the bacterial cell wall integrity .
The mechanisms through which 2-thiophenepropanoic acid derivatives exert their effects include:
- Cytokine Modulation : Inhibition of TNF-α and IL-6 release leads to reduced inflammation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit β-ketoacyl synthase enzymes, which are crucial for fatty acid synthesis in bacteria.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in TNF-α levels with specific thiophene derivatives in PBMC cultures. |
| Study B | Showed antimicrobial activity against M. tuberculosis with MIC values comparable to first-line treatments. |
Research Findings
Research has consistently highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of various substituents on the thiophene ring can lead to variations in potency against inflammatory markers and microbial targets .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.
| Reaction Conditions | Outcome | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 12 h | Carboxylic acid derivative | 85% | |
| 1M NaOH, MeOH/H₂O (1:1), 60°C, 6h | Sodium carboxylate salt | 78% |
Mechanistic Insights :
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Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
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Basic conditions involve hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .
Oxidation of the Sulfinyl Group
The sulfinylamino group (-S(O)-NH-) can undergo further oxidation to form a sulfonyl (-SO₂-) derivative, enhancing electrophilicity or altering binding properties.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaIO₄ | H₂O/THF, 25°C, 2h | Sulfonyl derivative | 72% | |
| H₂O₂ (30%), AcOH | 50°C, 4h | Sulfone with epimerization | 68% |
Key Observations :
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Over-oxidation may lead to sulfone formation, as observed in benzhydrylsulfinyl derivatives .
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Stereochemical integrity at the β-methyl position is retained under mild conditions but may epimerize under harsh acidic oxidation.
Nucleophilic Aromatic Substitution (NAS)
The bromo substituent on the thiophene ring participates in NAS reactions, enabling the introduction of diverse nucleophiles.
| Nucleophile | Catalyst/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Piperidine | Pd(OAc)₂, Xantphos, 80°C, 12h | 4-Piperidinyl derivative | 65% | |
| NaN₃, DMF | CuI, 100°C, 8h | Azide-substituted analog | 58% |
Mechanistic Pathway :
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Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) facilitates amine introduction .
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Azide substitution proceeds via a radical or metal-mediated pathway.
Stereoselective Transformations
The (βS)-configuration influences reactivity in chiral environments, particularly in asymmetric synthesis or enzymatic processes.
Notable Findings :
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Enzymatic hydrolysis preferentially cleaves the (βS)-ester, enabling enantiomeric enrichment .
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Chiral ligands like BINAP enhance diastereoselectivity in reduction reactions .
Stability Under pH and Thermal Stress
The compound’s stability is critical for storage and reaction design.
Reduction of the Sulfinyl Group
Controlled reduction of the sulfinylamino group can yield thioether derivatives, altering electronic properties.
| Reducing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C, 1h | Thioether (-S-NH-) | 82% | |
| NaBH₄/I₂ | MeOH, 25°C, 3h | Thiol (-SH) | 45% |
Challenges :
Cross-Coupling Reactions
The bromo substituent enables palladium-catalyzed cross-couplings, expanding structural diversity.
| Reaction | Catalyst/Base | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura (with PhB(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 70% | |
| Sonogashira (with phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Alkynylated thiophene | 63% |
Optimization Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
